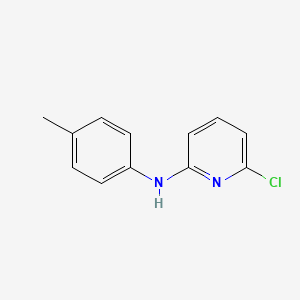

6-Chloro-N-(4-methylphenyl)-2-pyridinamine

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of “6-Chloro-N-(4-methylphenyl)-2-pyridinamine” can be represented by the SMILES string O=C(NC(C=C1)=CC=C1C)C2=CN=C(Cl)C=C2 . This string represents the connectivity and orientation of atoms in the molecule.

Physical And Chemical Properties Analysis

“6-Chloro-N-(4-methylphenyl)-2-pyridinamine” is a solid substance . Its molecular weight is 246.69 . The compound does not have a flash point .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

- Activation and Reduction of Bonds: Studies have explored the reactivity of related compounds with hexahydride complexes, demonstrating selective deuteration processes and catalytic hydrogenation reactions, highlighting the compound's utility in synthesizing chemically modified pyridines (Resano Barrio, Esteruelas, & Oñate, 2004).

- Development of Synthesis Methods: Research into multi-kilogram-scale synthesis methods for compounds like AZD1283, a P2Y12 receptor antagonist, underscores the importance of efficient synthesis techniques for compounds related to 6-Chloro-N-(4-methylphenyl)-2-pyridinamine, facilitating their use in preclinical and clinical studies (Andersen et al., 2013).

- New Pyridine Derivatives Synthesis: A study outlines the creation of various pyridine derivatives, including transformations of 6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile into amino and hydrazido variants, expanding the chemical utility of such compounds (Al-Issa, 2012).

Material Science and Engineering

- Molecular Sieve Synthesis: Research has demonstrated the vapor phase synthesis of 2,6-bis(4-methylphenyl)pyridine over Al-MCM-41 molecular sieves, highlighting the role of 6-Chloro-N-(4-methylphenyl)-2-pyridinamine derivatives in the production of drug intermediates with high selectivity (Ratnamala, Subrahmanyam, & Kumari, 2004).

- Crystal Structure Analysis: Investigations into the crystal structures of related compounds provide insights into their molecular configurations, offering valuable information for the design of new materials with specific properties (Lakshminarayana et al., 2009).

Other Applications

- Corrosion Inhibition: A study on the corrosion inhibition properties of pyridine derivatives for mild steel in hydrochloric acid emphasizes the potential industrial applications of such compounds in protecting metals against corrosion (Ansari, Quraishi, & Singh, 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-chloro-N-(4-methylphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c1-9-5-7-10(8-6-9)14-12-4-2-3-11(13)15-12/h2-8H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOOTKSLYLIFRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-N-(4-methylphenyl)-2-pyridinamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,9-Dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one hydrazone](/img/structure/B1455187.png)

![2-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1455189.png)

![1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide hydrochloride](/img/structure/B1455191.png)

![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde](/img/structure/B1455194.png)

![5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455198.png)

![4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455200.png)

![9-[(Tert-butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid](/img/structure/B1455202.png)